Enhanced Lipophilicity (LogP) Relative to Non-Halogenated Parent Scaffold
The 6-bromo substitution on the 1,3-benzoxazin-4-one core significantly increases lipophilicity compared to the non-halogenated analog. This property is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 [1] |
| Comparator Or Baseline | 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS 30914-88-6) : 1.7 |
| Quantified Difference | Δ LogP = +0.7 |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
A higher LogP indicates increased lipophilicity, which is a key parameter in medicinal chemistry for predicting and tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a drug candidate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10515214, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. https://pubchem.ncbi.nlm.nih.gov/compound/10515214. Accessed April 2026. View Source
